2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often include the use of reagents such as pinacol and boronic acid derivatives, with the reactions being carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids, which can further participate in various organic transformations.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide include:
Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar boronic ester group but different substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of a fluorine atom.
The uniqueness of this compound lies in its combination of a fluorine atom and a boronic ester group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C15H21BFNO3 |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(12(17)9-10)13(19)18(5)6/h7-9H,1-6H3 |
InChI Key |
PVJCMUXRQOZUSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C)C)F |
Origin of Product |
United States |
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